molecular formula C24H27ClN2O4 B15108669 N-(5-chloro-2-hydroxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(5-chloro-2-hydroxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B15108669
M. Wt: 442.9 g/mol
InChI Key: BDWDEJFMDDSXFJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex spirocyclic isoquinoline derivative featuring a 5-chloro-2-hydroxyphenyl moiety and a 2-methoxyethyl substituent. The spiro[cyclohexane-1,3'-isoquinoline] core creates a rigid three-dimensional framework, which may enhance binding specificity in biological systems. The carboxamide group at position 4' facilitates hydrogen bonding, a critical feature for receptor interactions . The compound’s structural uniqueness lies in the combination of a hydroxylated aromatic ring, a methoxyethyl side chain, and a spirocyclic system, which differentiates it from conventional isoquinoline derivatives.

Properties

Molecular Formula

C24H27ClN2O4

Molecular Weight

442.9 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C24H27ClN2O4/c1-31-14-13-27-23(30)18-8-4-3-7-17(18)21(24(27)11-5-2-6-12-24)22(29)26-19-15-16(25)9-10-20(19)28/h3-4,7-10,15,21,28H,2,5-6,11-14H2,1H3,(H,26,29)

InChI Key

BDWDEJFMDDSXFJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

  • N-(5-chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide () Key Differences: Replaces the hydroxyl group with a methoxy substituent and substitutes the spiroisoquinoline core with a hexyl-linked quinoline. The hexyl chain may enhance lipophilicity, affecting membrane permeability .
  • N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1-allyl-1,2-dihydroquinoline-3-carboxamide () Key Differences: Features an allyl group instead of a methoxyethyl chain and lacks the spirocyclic system. Impact: The allyl group introduces unsaturation, which could influence metabolic stability.

Spirocyclic Isoquinoline Derivatives

  • 2′-Cyclohexyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid () Key Differences: Uses a cyclopentane ring instead of cyclohexane in the spiro system and replaces the carboxamide with a carboxylic acid. Impact: The smaller cyclopentane ring may strain the spiro system, altering molecular geometry.
  • 2'-(2-Methoxyphenyl)-1,3-dioxo-spiro[indene-pyrroloisoquinoline]-3'-carbonitrile () Key Differences: Incorporates a dioxo-pyrroloisoquinoline system and a nitrile group instead of carboxamide. Impact: The nitrile group offers dipole interactions but lacks hydrogen-bonding capacity. The dioxo system may enhance electron-withdrawing effects, altering redox properties .

Compounds with Similar Carboxamide Functionality

  • 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide () Key Differences: Replaces the spiroisoquinoline with a thiazolidin-indole system and includes a trifluoromethylphenyl group. Impact: The thiazolidin ring introduces sulfur-based interactions, while the trifluoromethyl group enhances metabolic resistance. However, the absence of a spiro system reduces structural complexity .
  • 2-(5-Chloro-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazinecarbothioamide () Key Differences: Substitutes the spiro core with an indole-hydrazinecarbothioamide scaffold. Impact: The thioamide group increases polarizability but may reduce stability under acidic conditions. The diethylamino group introduces basicity, affecting pH-dependent solubility .

Physicochemical and Spectral Comparisons

Property Target Compound (Quinoline Analog) (Spiro Dioxo System) (Cyclopentane Spiro)
Melting Point Not reported 165–167°C 162–164°C Not reported
Key Functional Groups Hydroxyphenyl, carboxamide Methoxyphenyl, hexyl chain Dioxo, nitrile Carboxylic acid, cyclopentane
Spectral Features Likely strong NH/OH stretches (IR) IR: 1716 cm⁻¹ (C=O) IR: 2214 cm⁻¹ (C≡N) Not reported
Lipophilicity Moderate (methoxyethyl) High (hexyl chain) Moderate (nitrile) Low (carboxylic acid)

Research Implications and Gaps

  • Biological Data Gaps: No direct activity data are provided in the evidence. Future studies should compare its efficacy against analogs like (quinoline) and (nitrile-spiro) in relevant assays.
  • Synthetic Challenges : The spirocyclic core may require advanced cyclization techniques, as seen in similar compounds (e.g., ’s cyclopentane spiro system) .

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